![molecular formula C20H17BrN2O6S B121473 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-14-6](/img/structure/B121473.png)
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid, also known as BM-107, is a novel compound that has been synthesized for scientific research purposes. It is a quinazoline-based compound that has shown potential as a therapeutic agent for various diseases.
Mécanisme D'action
The exact mechanism of action of 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid also activates certain signaling pathways that are involved in cell survival and apoptosis.
Effets Biochimiques Et Physiologiques
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and HDAC, which are involved in cancer cell growth and inflammation. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has also been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and apoptosis. In addition, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has also shown potential as a therapeutic agent for various diseases, which makes it a valuable tool for drug discovery. However, there are also limitations to using 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid in lab experiments. The compound is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet known. In addition, the synthesis method for 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is complex and may be difficult to reproduce in other labs.
Orientations Futures
There are several future directions for research on 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study the safety and efficacy of 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid in clinical trials. In addition, future research could focus on optimizing the synthesis method for 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid and developing analogs with improved properties. Overall, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is a promising compound that has the potential to advance our understanding of disease and lead to the development of new therapies.
Méthodes De Synthèse
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is synthesized through a multi-step process that involves the reaction of 6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazoline with thioacetic acid followed by the reaction with 3-bromo-1-chloropropane. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been studied for its potential therapeutic effects on various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid has shown potential as a neuroprotective agent in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
155104-14-6 |
|---|---|
Nom du produit |
3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
Formule moléculaire |
C20H17BrN2O6S |
Poids moléculaire |
493.3 g/mol |
Nom IUPAC |
3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C20H17BrN2O6S/c1-29-20(28)13-4-3-12(9-16(13)24)23-17(10-30-7-6-18(25)26)22-15-5-2-11(21)8-14(15)19(23)27/h2-5,8-9,24H,6-7,10H2,1H3,(H,25,26) |
Clé InChI |
MWKULZQHDOFDKW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSCCC(=O)O)O |
Synonymes |
3-[[6-bromo-3-(3-hydroxy-4-methoxycarbonyl-phenyl)-4-oxo-quinazolin-2- yl]methylsulfanyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
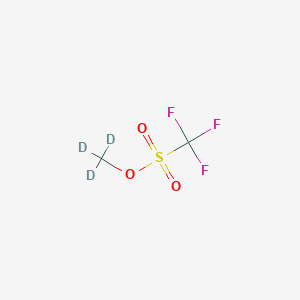


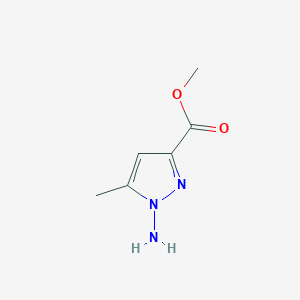
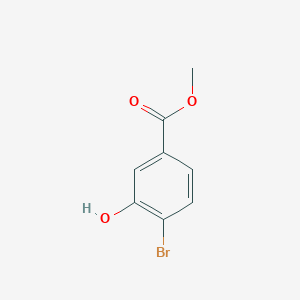
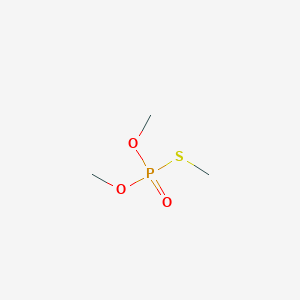
![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)
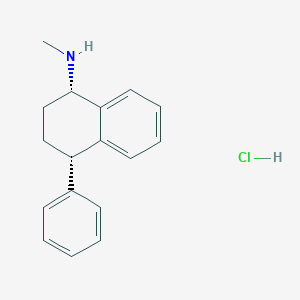
![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
